CDK7 Selectivity Profile vs. SY-5609
Samuraciclib demonstrates a distinct selectivity profile among CDK family kinases compared to the clinical-stage CDK7 inhibitor SY-5609. While SY-5609 exhibits high potency for CDK7 (Kd ≈ 0.065 nM), its off-target activity against CDK2 (Ki = 2600 nM), CDK9 (Ki = 960 nM), and CDK12 (Ki = 870 nM) is a defined characteristic . In contrast, Samuraciclib's selectivity is defined by its IC50 values against these kinases: CDK2 (IC50 = 578 nM), CDK9 (IC50 = 1.2 μM), and CDK1 (IC50 = 1.8 μM), which translate to 15-fold, 30-fold, and 45-fold selectivity over CDK7, respectively . This differential off-target landscape, particularly the impact on CDK12, may have implications for transcriptional regulation and therapeutic window, making Samuraciclib's specific profile a distinct selection criterion for researchers investigating CDK7-driven biology without CDK12 interference .
| Evidence Dimension | Kinase Selectivity Profile (Selectivity Fold) |
|---|---|
| Target Compound Data | CDK2: 15-fold; CDK9: 30-fold; CDK1: 45-fold |
| Comparator Or Baseline | SY-5609: CDK2 Ki = 2600 nM; CDK9 Ki = 960 nM; CDK12 Ki = 870 nM |
| Quantified Difference | Samuraciclib's selectivity is defined by IC50-based fold-differences, while SY-5609's is defined by Ki values, reflecting distinct off-target binding affinities. |
| Conditions | Cell-free kinase assays (IC50 for Samuraciclib; Kd/Ki for SY-5609) |
Why This Matters
Selecting a CDK7 inhibitor requires understanding its specific off-target profile, as CDK12 inhibition, for example, can confound interpretation of CDK7-specific biology and may alter the therapeutic index.
